molecular formula C26H36N6O4 B2727099 Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester CAS No. 1207365-47-6

Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester

Cat. No. B2727099
CAS RN: 1207365-47-6
M. Wt: 496.612
InChI Key: NLPOHPJVDDEGHU-KRWDZBQOSA-N
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Description

Pyrido[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidines involves various synthetic protocols . For example, one method involves the use of quinuclidinone, which affords versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .


Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyrido[3,4-d]pyrimidines involve various synthetic protocols . For example, aminations and arylations by direct C–O activation have been used for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[3,4-d]pyrimidines depend on their specific structures . For example, the pharmacokinetic properties and calculation of drug likeness of certain pyrido[3,4-d]pyrimidines have suggested good traditional drug-like properties .

Scientific Research Applications

Structural and Synthetic Studies

The research in this area focuses on the synthesis, structural modifications, and conformational features of thiazolopyrimidines and pyridopyrimidines. For example, Nagarajaiah and Begum (2014) explored structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, highlighting insights into their conformational features and intermolecular interaction patterns Nagarajaiah & Begum, 2014. Gelling and Wibberley (1969) discussed the syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, providing foundational knowledge on the synthesis routes and chemical properties of pyridopyrimidine derivatives Gelling & Wibberley, 1969.

Biological Evaluation and Applications

Several studies have evaluated the biological activities of pyrimidine derivatives, indicating their potential applications in medicine. For instance, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their cytotoxic and 5-lipoxygenase inhibition activities Rahmouni et al., 2016. Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and screened them for antibacterial, antifungal, and antitumor activity, demonstrating the diverse biological applications of pyrimidine derivatives Shanmugasundaram et al., 2011.

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidines involves various therapeutic targets . For example, they have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards of pyrido[3,4-d]pyrimidines depend on their specific structures and applications . For example, certain pyrido[3,4-d]pyrimidines have shown broad antimicrobial activity and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .

Future Directions

The future directions of research on pyrido[3,4-d]pyrimidines involve the development of new therapies . For example, they have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-[(3S)-3-methylmorpholin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4/c1-6-27-24(33)28-19-9-7-18(8-10-19)22-29-21-15-31(25(34)36-26(3,4)5)12-11-20(21)23(30-22)32-13-14-35-16-17(32)2/h7-10,17H,6,11-16H2,1-5H3,(H2,27,28,33)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOHPJVDDEGHU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOC[C@@H]4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester

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